molecular formula C8H8Cl2O4S B1439759 2,4-Dichloro-5-methoxyphenyl methanesulfonate CAS No. 1065074-74-9

2,4-Dichloro-5-methoxyphenyl methanesulfonate

Cat. No.: B1439759
CAS No.: 1065074-74-9
M. Wt: 271.12 g/mol
InChI Key: ZNQMCDYNUPQZNK-UHFFFAOYSA-N
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Properties

IUPAC Name

(2,4-dichloro-5-methoxyphenyl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O4S/c1-13-7-4-8(14-15(2,11)12)6(10)3-5(7)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQMCDYNUPQZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)Cl)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674554
Record name 2,4-Dichloro-5-methoxyphenyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-74-9
Record name 2,4-Dichloro-5-methoxyphenyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Scientific Research Applications

Biological Activity

2,4-Dichloro-5-methoxyphenyl methanesulfonate (DCMMS) is a synthetic compound that has garnered attention in various fields of research, particularly due to its potential biological activities. This article reviews the available literature on the biological activity of DCMMS, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

DCMMS is characterized by the presence of a methanesulfonate group attached to a dichloro-substituted aromatic ring with a methoxy group. Its structure can be represented as follows:

C9H8Cl2O4S\text{C}_9\text{H}_8\text{Cl}_2\text{O}_4\text{S}

This unique configuration contributes to its reactivity and biological activity.

The biological activity of DCMMS can be attributed to several mechanisms:

  • Enzyme Inhibition : DCMMS may act as an inhibitor of specific enzymes by mimicking natural substrates. The sulfonate group allows it to bind effectively to active sites, disrupting normal enzymatic functions.
  • Antimicrobial Properties : Research indicates that DCMMS exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents. Its ability to disrupt microbial metabolic pathways has been noted in various studies.
  • Anti-inflammatory Effects : Preliminary studies suggest that DCMMS may have anti-inflammatory properties, potentially useful in treating inflammatory diseases .

Biological Activity Data

Biological Activity Observation Reference
Enzyme InhibitionInhibits specific enzymes related to metabolic pathways
Antimicrobial ActivityEffective against various bacterial strains
Anti-inflammatoryReduces inflammation in vitro

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on the antimicrobial effects of DCMMS showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be in the range of 50-100 µg/mL for most tested strains.
  • Inhibition of Enzymatic Activity : In vitro experiments demonstrated that DCMMS could inhibit the activity of certain phosphatases involved in cancer cell proliferation. This inhibition suggests potential applications in cancer therapy .
  • Inflammation Model Studies : In animal models, DCMMS administration resulted in reduced markers of inflammation, indicating its potential as an anti-inflammatory agent. The compound was shown to downregulate pro-inflammatory cytokines in treated subjects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-5-methoxyphenyl methanesulfonate
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-5-methoxyphenyl methanesulfonate

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